molecular formula C11H13NaO3 B091483 sodium;4-hydroxy-2-methyl-5-propan-2-ylbenzoate CAS No. 1014-52-4

sodium;4-hydroxy-2-methyl-5-propan-2-ylbenzoate

Cat. No.: B091483
CAS No.: 1014-52-4
M. Wt: 216.21 g/mol
InChI Key: NEWGTAXNYDMBSR-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

sodium;4-hydroxy-2-methyl-5-propan-2-ylbenzoate is an organic compound with the molecular formula C11H13NaO3. It is a derivative of benzoic acid, characterized by the presence of a hydroxyl group, an isopropyl group, and a methyl group on the benzene ring. This compound is commonly used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium;4-hydroxy-2-methyl-5-propan-2-ylbenzoate typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 4-Hydroxy-5-isopropyl-2-methylbenzoic acid.

    Esterification: The benzoic acid derivative is esterified using methanol and a strong acid catalyst such as sulfuric acid.

    Hydrolysis: The ester is then hydrolyzed under basic conditions to yield the sodium salt of the acid.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large-scale reactors. The process involves:

    Batch or Continuous Processing: Depending on the scale, either batch or continuous processing methods are used.

    Purification: The crude product is purified using recrystallization or chromatography techniques to obtain a high-purity compound.

Chemical Reactions Analysis

Types of Reactions

sodium;4-hydroxy-2-methyl-5-propan-2-ylbenzoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxyl group can be reduced to form an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Formation of 4-Hydroxy-5-isopropyl-2-methylbenzaldehyde.

    Reduction: Formation of 4-Hydroxy-5-isopropyl-2-methylbenzyl alcohol.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

sodium;4-hydroxy-2-methyl-5-propan-2-ylbenzoate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of pharmaceuticals.

Mechanism of Action

The mechanism of action of sodium;4-hydroxy-2-methyl-5-propan-2-ylbenzoate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.

    Pathways Involved: It may influence biochemical pathways related to oxidative stress, inflammation, or cell signaling.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxybenzoic acid sodium salt: Lacks the isopropyl and methyl groups.

    5-Isopropyl-2-methylbenzoic acid sodium salt: Lacks the hydroxyl group.

    4-Hydroxy-2-methylbenzoic acid sodium salt: Lacks the isopropyl group.

Uniqueness

sodium;4-hydroxy-2-methyl-5-propan-2-ylbenzoate is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

1014-52-4

Molecular Formula

C11H13NaO3

Molecular Weight

216.21 g/mol

IUPAC Name

sodium;4-hydroxy-2-methyl-5-propan-2-ylbenzoate

InChI

InChI=1S/C11H14O3.Na/c1-6(2)8-5-9(11(13)14)7(3)4-10(8)12;/h4-6,12H,1-3H3,(H,13,14);/q;+1/p-1

InChI Key

NEWGTAXNYDMBSR-UHFFFAOYSA-M

SMILES

CC1=CC(=C(C=C1C(=O)[O-])C(C)C)O.[Na+]

Isomeric SMILES

CC1=CC(=C(C=C1C(=O)[O-])C(C)C)O.[Na+]

Canonical SMILES

CC1=CC(=C(C=C1C(=O)[O-])C(C)C)O.[Na+]

Key on ui other cas no.

1014-52-4

Synonyms

4-Hydroxy-5-isopropyl-2-methylbenzoic acid sodium salt

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.